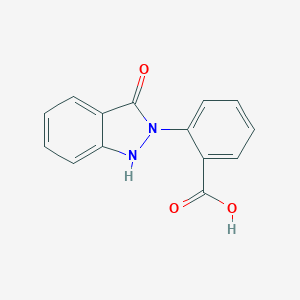

Benzoic acid, o-(3-oxo-2-indazolinyl)-

Description

Benzoic acid, o-(3-oxo-2-indazolinyl)-, is a structurally complex benzoic acid derivative characterized by an indazolinyl substituent at the ortho position. For instance, benzoic acid derivatives are widely studied for their roles in inhibiting coenzyme Q (CoQ) biosynthesis, a critical pathway in mitochondrial energy production. Nishida et al. (2020) demonstrated that benzoic acid (Bz) inhibits CoQ10 synthesis in Candida albicans by targeting the Ppt1 (Coq2) enzyme, which catalyzes the prenylation of aromatic substrates . The structural addition of a 3-oxo-2-indazolinyl group likely modulates its interaction with Coq2 or other enzymes, altering its inhibitory potency or substrate specificity compared to simpler benzoic acid derivatives.

Properties

CAS No. |

18428-91-6 |

|---|---|

Molecular Formula |

C14H10N2O3 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

2-(3-oxo-1H-indazol-2-yl)benzoic acid |

InChI |

InChI=1S/C14H10N2O3/c17-13-9-5-1-3-7-11(9)15-16(13)12-8-4-2-6-10(12)14(18)19/h1-8,15H,(H,18,19) |

InChI Key |

MTCWGPPKYRLVRM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(N2)C3=CC=CC=C3C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N2)C3=CC=CC=C3C(=O)O |

Synonyms |

2-(1,3-Dihydro-3-oxo-2H-indazol-2-yl)benzoic acid |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agent Synthesis

Benzoic acid, o-(3-oxo-2-indazolinyl)- serves as a key intermediate in the synthesis of novel therapeutic agents. Its derivatives are being explored for the treatment of various diseases, particularly neurological disorders. The compound's ability to enhance drug efficacy and specificity makes it a valuable candidate in drug formulation .

Anti-inflammatory Properties

Research indicates that derivatives of benzoic acid exhibit significant anti-inflammatory activity. For instance, studies have shown that certain benzoic acid derivatives can inhibit inflammatory pathways by targeting cyclooxygenase enzymes, suggesting their potential use as non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional options like acetylsalicylic acid .

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in biochemical studies focusing on enzyme inhibition and protein interactions. This research provides insights into metabolic pathways and identifies potential therapeutic targets for drug development. For example, its derivatives have been tested for their inhibitory effects on monoamine oxidase and cholinesterase, which are crucial in neurodegenerative disease treatment .

Material Science

Polymer Formulations

In material science, benzoic acid, o-(3-oxo-2-indazolinyl)- is incorporated into polymer formulations to enhance mechanical properties and thermal stability. This application is particularly useful in developing advanced materials that require specific performance characteristics for industrial applications .

Agricultural Chemistry

Agrochemical Development

The compound plays a role in agricultural chemistry by contributing to the formulation of effective agrochemicals. Its derivatives are being researched for their potential as pesticides and herbicides, which can lead to improved crop yields and pest management strategies .

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, benzoic acid derivatives are employed in methods for detecting and quantifying other compounds. This application aids researchers in quality control processes and environmental monitoring, ensuring the safety and efficacy of various products .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound’s indazolinyl substituent distinguishes it from other benzoic acid derivatives. Key structural and functional comparisons include:

Preparation Methods

Diazotransfer Reactions via Sulfonyl Azide Intermediates

A primary route involves the use of 3-(chlorosulfonyl)benzoic acid as a precursor. In a documented procedure, benzoic acid reacts with chlorosulfonic acid to form 3-(chlorosulfonyl)benzoic acid, which is subsequently treated with sodium azide to generate the corresponding sulfonyl azide intermediate. This intermediate undergoes diazo transfer to carbonyl compounds, facilitating the formation of diazo-ketone structures essential for indazolinone ring cyclization. For example, reacting the sulfonyl azide with 1,3-dimethylbarbituric acid in aqueous potassium carbonate yields diazo carbonyl adducts, which are thermally or catalytically cyclized to form the indazolinone core.

Key conditions :

-

Reaction temperature: 45–55°C for sulfonation; ambient temperature for diazo transfer.

-

Catalysts: Potassium carbonate for pH stabilization.

-

Solvents: Water-acetonitrile mixtures for biphasic reactivity.

Mechanistic Insights and Reaction Optimization

Sulfonation-Azidation Sequence

The reaction mechanism begins with the sulfonation of benzoic acid using chlorosulfonic acid, producing 3-(chlorosulfonyl)benzoic acid. This step proceeds via electrophilic aromatic substitution, where the electron-withdrawing carboxylic acid group directs sulfonation to the meta position. Subsequent treatment with sodium azide replaces the chlorosulfonyl group with an azide, forming a highly reactive sulfonyl azide intermediate. This intermediate participates in diazo transfer to α-carbonyl compounds, releasing nitrogen gas and generating diazo-ketones. Cyclization of these diazo-ketones under thermal or basic conditions yields the indazolinone ring.

Optimization parameters :

Cyclization and Oxidation Dynamics

Cyclization of hydrazine-derived intermediates relies on acid or base catalysis. For example, in the presence of hydrochloric acid, hydrazone intermediates undergo intramolecular attack by the adjacent amine group, forming the five-membered indazolinone ring. Oxidation with potassium permanganate in alkaline media introduces the 3-oxo group, completing the synthesis.

Critical factors :

-

pH control : Alkaline conditions (pH 10–12) favor oxidation without side reactions.

-

Catalyst selection : Manganese or cobalt naphthenates enhance oxidation efficiency in industrial settings.

Analytical Characterization and Validation

Spectroscopic Techniques

Fourier-transform infrared (FT-IR) spectroscopy confirms functional groups, with characteristic peaks for the carboxylic acid (1700–1720 cm⁻¹) and indazolinone carbonyl (1650–1680 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy provides structural elucidation:

Melting Point and Purity Assessment

The compound exhibits a melting point range of 293–295°C, consistent with high crystallinity. Purity is validated via high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile-water mobile phase.

Industrial and Laboratory-Scale Protocols

Batch Preparation in Reactor Systems

A patent-derived method describes large-scale synthesis using stirred-tank reactors:

-

Mixing phase : Combine 3-(chlorosulfonyl)benzoic acid (12% w/w) with sodium azide (6% w/w) in ethanol-water (1:1).

-

Diazo transfer : Add α-keto ester (e.g., ethyl pyruvate) at 25°C, stirring for 12 hours.

-

Cyclization : Heat to 70°C for 4 hours, then cool to precipitate the product.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for benzoic acid, o-(3-oxo-2-indazolinyl)-, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is synthesized via acylation of the indazole nucleus using aroyl chlorides or coupling reactions with carboxylic acids. For example, indazole derivatives can be functionalized at the N-1 position using dichloromethane (DCM) or dimethylformamide (DMF) as solvents, with triethylamine (EtN) as a base. Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of aroyl chloride), temperature (0°C to reflux), and reaction time (4–24 hours). Purification via column chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) is typical .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column (e.g., Purospher® STAR RP-18) and UV detection at 254 nm. Confirm identity via LC-MS (ESI+ mode) for molecular ion peaks and fragmentation patterns. Validate crystallinity via X-ray diffraction (XRD) using SHELX software for refinement, ensuring R-factors < 0.05 .

Q. What are the key physical properties (e.g., solubility, melting point) critical for handling this compound in laboratory settings?

- Methodological Answer : The compound has a predicted density of 1.73 g/cm³ and a melting point of 236–238°C (ethanol recrystallization). Solubility testing in polar (water, ethanol) and non-polar (DCM, toluene) solvents is essential for reaction design. Note its low aqueous solubility (1.7 g/L at 1°C) and improved solubility in hot ethanol (68 g/L at 95°C) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic/nucleophilic sites based on Fukui indices. Molecular docking studies (AutoDock Vina) assess binding affinity to biological targets like kinases. Solvent effects are modeled using COSMO-RS to optimize reaction media .

Q. What strategies resolve discrepancies between crystallographic data and spectroscopic results (e.g., NMR vs. XRD)?

- Methodological Answer : For XRD-NMR conflicts, verify crystal packing effects via Hirshfeld surface analysis. If NMR shows unexpected proton environments, consider dynamic processes (e.g., tautomerism) or solvent interactions. Use variable-temperature NMR (VT-NMR) to probe conformational changes. Cross-validate with IR spectroscopy for functional group consistency .

Q. How do substituents on the indazole ring influence the compound’s bioactivity, and how can this be systematically studied?

- Methodological Answer : Synthesize analogues with electron-withdrawing (e.g., Br, NO) or donating (e.g., OMe, NH) groups at the 4-, 6-, or 8-positions. Assess bioactivity via enzyme inhibition assays (e.g., IC measurements for kinase targets). Use QSAR models to correlate Hammett constants (σ) with activity trends .

Data Analysis & Experimental Design

Q. What analytical techniques are most effective for quantifying degradation products of this compound under physiological conditions?

- Methodological Answer : Employ LC-MS/MS with a Q-TOF mass spectrometer in MRM mode for sensitivity. Degradation studies at pH 7.4 (phosphate buffer, 37°C) can identify hydrolytic byproducts. Use non-target screening workflows (e.g., patRoon software) for unknown metabolite identification .

Q. How can researchers design controlled experiments to evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : Store at -20°C, 4°C, and 25°C for 1–6 months.

- Humidity : Expose to 40% and 75% RH in desiccators.

- Light : Use ICH Q1B guidelines for photostability (1.2 million lux hours).

Analyze degradation via HPLC-UV and track mass loss via TGA .

Safety & Compliance

Q. What safety protocols are mandated for handling this compound given its potential hazards?

- Methodological Answer : Classified as a skin/eye irritant (Category 2/2A), use PPE (nitrile gloves, goggles) and fume hoods. For spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite. Dispose via incineration (≥1000°C) to avoid environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.